2-(2H-1,3-benzodioxol-5-yl)acetamide
Description
2-(2H-1,3-Benzodioxol-5-yl)acetamide is a benzodioxole derivative featuring an acetamide group at the 5-position of the 1,3-benzodioxole ring. The molecular formula is C₉H₉NO₃, with a molecular weight of 179.17 g/mol.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRXKOJKVUCAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5661-47-2 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005661472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7V5LU6LB4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)acetamide typically involves the reaction of 1,3-benzodioxole with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the acetamide group .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity. These methods are designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted benzodioxole derivatives .
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of cyclooxygenase enzymes, which play a role in inflammation .
Comparison with Similar Compounds
Table 1: Key Analogs of this compound
Pharmacological Relevance
- MRE 2029-F20: Demonstrates potent A₂B adenosine receptor antagonism (IC₅₀ < 100 nM), highlighting the benzodioxole-acetamide core’s compatibility with receptor binding .
- Bromophenyl-methylamino analog (C₁₇H₁₇BrN₂O₃): The bromine atom and methylamino group enhance hydrophobic interactions, improving selectivity for serotonin or dopamine receptors .
Crystallographic and Physicochemical Insights
- Crystallographic studies of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide () reveal hydrogen-bonding networks (N–H···O) that stabilize the crystal lattice, suggesting similar intermolecular interactions in the parent compound .
- The hydroxyacetamide derivative (C₉H₇F₂NO₄) introduces hydrogen-bond donors, improving aqueous solubility compared to non-polar analogs .
Biological Activity
2-(2H-1,3-benzodioxol-5-yl)acetamide is an organic compound featuring a benzodioxole moiety, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its medicinal properties, mechanisms of action, and relevant research findings.
Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound incorporates a benzodioxole ring, which is known for its diverse pharmacological properties. The presence of the acetamide group enhances its solubility and potential interactions with biological targets.
Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives, including this compound. In vitro assays demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. For instance, derivatives related to this compound exhibited IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase, indicating strong inhibitory activity while maintaining low cytotoxicity against normal cell lines (IC50 > 150 µM) .
Anticancer Activity
The anticancer properties of benzodioxole derivatives have also been investigated. In vitro studies showed that certain derivatives displayed significant cytotoxic effects against various cancer cell lines. For example, compounds derived from benzodioxole exhibited IC50 values between 26 µM and 65 µM against multiple cancer types . These findings suggest that this compound may serve as a lead compound for developing anticancer agents.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes such as α-amylase through competitive binding, reducing glucose absorption and lowering blood sugar levels.
- Cellular Interactions : The structural features allow for π-π stacking and hydrogen bonding with target proteins, potentially modulating their activity .
- Antioxidant Activity : Some benzodioxole derivatives have shown antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
Study on Antidiabetic Effects
In a controlled experiment using streptozotocin-induced diabetic mice, administration of a related benzodioxole derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This highlights the potential therapeutic application of these compounds in managing diabetes.
Study on Anticancer Efficacy
A recent study evaluated the cytotoxic effects of various benzodioxole derivatives against human cancer cell lines. Notably, one derivative demonstrated potent activity with an IC50 value of 0.06 µM against Hep 3B cells (hepatoma), indicating its promise as an anticancer agent .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
